molecular formula C8H2F13I B7768554 1H,2H-Perfluoro-1-iodooct-1-ene CAS No. 329698-26-2

1H,2H-Perfluoro-1-iodooct-1-ene

Cat. No.: B7768554
CAS No.: 329698-26-2
M. Wt: 471.98 g/mol
InChI Key: WDWNMIBWWPZNJK-OWOJBTEDSA-N
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Description

1H,2H-Perfluoro-1-iodooct-1-ene is a fluorinated organic compound with the molecular formula C₈H₂F₁₃I. This compound is characterized by the presence of both iodine and perfluorinated alkene groups, which impart unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,2H-Perfluoro-1-iodooct-1-ene can be synthesized through the iodination of perfluorinated alkenes. The typical synthetic route involves the reaction of perfluorooctene with iodine in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1H,2H-Perfluoro-1-iodooct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide or ammonia. These reactions are typically carried out in polar solvents at moderate temperatures.

    Addition Reactions: Reagents such as hydrogen gas, halogens, and acids are used.

Major Products:

Scientific Research Applications

1H,2H-Perfluoro-1-iodooct-1-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H-Perfluoro-1-iodooct-1-ene involves its reactivity with various molecular targets. The iodine atom and the perfluorinated alkene group enable the compound to interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. These interactions are crucial in its applications in synthesis and material science .

Comparison with Similar Compounds

Uniqueness: 1H,2H-Perfluoro-1-iodooct-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective .

Properties

IUPAC Name

(E)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWNMIBWWPZNJK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895306
Record name (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329698-26-2, 150223-14-6
Record name (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,2H-Perfluoro-1-iodooct-1-ene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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